molecular formula C7H8F3NO2 B2583213 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide CAS No. 906719-77-5

2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide

Cat. No.: B2583213
CAS No.: 906719-77-5
M. Wt: 195.141
InChI Key: YGPMJMUHCRQNQP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group (-COCF₃) and a 2-oxocyclopentyl substituent.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(4)12/h4H,1-3H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPMJMUHCRQNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide typically involves the reaction of 2-oxocyclopentanone with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Oxocyclopentanone+Trifluoroacetic anhydride2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide\text{2-Oxocyclopentanone} + \text{Trifluoroacetic anhydride} \rightarrow \text{2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide} 2-Oxocyclopentanone+Trifluoroacetic anhydride→2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The ketone group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trifluoroacetamide Derivatives

Compound Name Substituent Molecular Formula Key Properties Applications References
2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide 2-Oxocyclopentyl C₇H₈F₃NO₂ Polar ketone group, moderate ring strain, potential H-bonding Likely intermediate for bioactive molecules or ligands Inferred
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Quinolin-8-yl C₁₁H₇F₃N₂O Aromatic, π-π interactions, strong electron-withdrawing Organoboron photocatalyst ligand
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide 2-Iodophenyl C₈H₅F₃INO Halogenated aryl, bulky substituent, high reactivity Pharmaceutical intermediate
2,2,2-Trifluoro-N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)acetamide Tetrahydro-2,6-dioxopyran-3-yl C₇H₆F₃NO₄ Highly polar, multiple oxygen atoms Potential use in high-resolution crystallography or polar solvents
2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide 3-Oxoindenyl C₁₁H₈F₃NO₂ Conjugated carbonyl system, planar structure Possible role in photodynamic therapy or organic electronics
2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide Oxadiazole-phenyl-ethyl C₁₂H₁₁F₃N₄O₂ Heterocyclic (oxadiazole), electron-deficient Antimicrobial or antiviral agents
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide Phenethyl C₁₀H₁₀F₃NO Lipophilic, simple alkyl chain Byproduct in plant alkaloid biosynthesis

Structural and Electronic Effects

  • Aromatic vs. Aliphatic Substituents: Quinolin-8-yl (aromatic) and 2-iodophenyl derivatives engage in π-π stacking and halogen bonding, enhancing their roles as ligands or intermediates .
  • Heterocyclic Modifications :
    • Oxadiazole and pyran-dione substituents introduce heteroatoms, increasing polarity and enabling interactions with biological targets (e.g., enzymes) or metal ions . The 2-oxocyclopentyl group lacks heteroatoms but retains polarity through its carbonyl.
  • Electron-Withdrawing Groups :
    • The trifluoromethyl group universally enhances metabolic stability and electrophilicity. Additional electron-withdrawing groups (e.g., iodophenyl’s iodine) further modulate reactivity .

Biological Activity

2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide is C8H8F3N O2. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structure suggests potential interactions with active sites of enzymes, modulating their activity.
  • Receptor Modulation : It may interact with receptors in cellular signaling pathways, influencing physiological responses.

Biological Activity Data

Activity Effect Reference
Enzyme InhibitionInhibits specific metabolic enzymes
Anti-inflammatory propertiesReduces inflammation markers
Anticancer potentialInduces apoptosis in cancer cells

Case Studies

Several studies have investigated the biological effects of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide:

  • Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated significant inhibition comparable to standard anti-inflammatory drugs .
  • Anticancer Activity : Research demonstrated that 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound effectively inhibited cyclooxygenase (COX) enzymes involved in inflammatory responses. This inhibition was quantified using enzyme assays that measured the reduction in product formation .

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